Home > Products > Screening Compounds P93428 > 1-Methyl-1H-imidazo[4,5-g]quinoxaline
1-Methyl-1H-imidazo[4,5-g]quinoxaline -

1-Methyl-1H-imidazo[4,5-g]quinoxaline

Catalog Number: EVT-12043778
CAS Number:
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-1H-imidazo[4,5-g]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. It is structurally characterized by a fused imidazole and quinoxaline ring system, which contributes to its diverse pharmacological properties.

Source

This compound can be synthesized through various methods, often involving the reaction of appropriate precursors under specific conditions. Its derivatives have been studied extensively for their biological activities, including antitumor and antimicrobial properties .

Classification

1-Methyl-1H-imidazo[4,5-g]quinoxaline can be classified as follows:

  • Chemical Family: Heterocycles
  • Sub-class: Imidazoquinoxalines
  • Molecular Formula: C11H10N4
  • Molecular Weight: 198.23 g/mol .
Synthesis Analysis

Methods

The synthesis of 1-Methyl-1H-imidazo[4,5-g]quinoxaline typically involves multiple steps, utilizing various reagents and conditions. Common methods include:

  • Condensation Reactions: These reactions often involve the condensation of 2-amino-3-methylquinoxaline with formaldehyde or other aldehydes in the presence of acid catalysts.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, often improving yield and purity .

Technical Details

For example, one method describes the use of 4-fluoro-5-nitro-benzene-1,2-diamine as a starting material, undergoing a series of reactions that include nitration and reduction steps to yield the desired imidazoquinoxaline structure . The reaction conditions typically involve refluxing in solvents like ethanol or dimethylformamide.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-1H-imidazo[4,5-g]quinoxaline features:

  • A fused bicyclic system consisting of an imidazole and quinoxaline moiety.
  • The methyl group at the nitrogen position enhances its lipophilicity and biological activity.

Data

Key structural data includes:

  • InChI: InChI=1S/C11H10N4/c1-15-6-14-9-5-8(12)7-3-2-4-13-10(7)11(9)15/h2-6H,12H2,1H3
  • InChIKey: QIRZGHNVPHJCHW-UHFFFAOYSA-N
    This data aids in computational modeling and spectral analysis for further research applications .
Chemical Reactions Analysis

Reactions

1-Methyl-1H-imidazo[4,5-g]quinoxaline participates in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic attacks on the ring system.

Technical Details

For instance, reactions with alkyl halides can lead to N-alkylated derivatives, which may exhibit enhanced biological activities compared to the parent compound. Such modifications are crucial for exploring structure–activity relationships in drug design .

Mechanism of Action

Process

The mechanism of action for 1-Methyl-1H-imidazo[4,5-g]quinoxaline involves interaction with biological targets such as enzymes or receptors. For example:

  • It may inhibit specific kinases involved in cancer cell proliferation.

Data

Research indicates that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines, suggesting a potential mechanism involving cell cycle arrest and apoptosis induction .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 180 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant data on density and boiling points are still being characterized due to ongoing research into this compound's properties .

Applications

Scientific Uses

1-Methyl-1H-imidazo[4,5-g]quinoxaline has several applications in scientific research:

  • Antitumor Research: Investigated as a potential lead compound for developing new anticancer agents.
  • Antimicrobial Studies: Explored for its activity against various pathogens, including bacteria and fungi.

Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles. Ongoing studies continue to explore its full potential in drug development and therapeutic applications .

Synthetic Methodologies and Optimization of 1-Methyl-1H-imidazo[4,5-g]quinoxaline

Traditional Condensation Approaches Using o-Phenylenediamine Derivatives

Traditional synthetic routes to 1-methyl-1H-imidazo[4,5-g]quinoxaline rely heavily on ortho-phenylenediamine derivatives as key precursors. The most established pathway involves a multi-step sequence beginning with 4-fluoro-5-nitrobenzene-1,2-diamine. This precursor undergoes nucleophilic displacement with methylamine hydrochloride in dimethyl sulfoxide (DMSO) at 120°C to yield N⁴-methyl-5-nitrobenzene-1,2,4-triamine. Subsequent reduction of the nitro group (typically using SnCl₂/HCl or catalytic hydrogenation) provides the corresponding triamine, which spontaneously undergoes cyclocondensation upon heating in acidic media to form the tricyclic imidazoquinoxaline core [8].

An alternative classical approach employs the Tschitschibabin condensation, where 2-amino-3-chloroquinoxaline reacts with α-halogenocarbonyl compounds. Specifically, reaction with chloroacetaldehyde in refluxing ethanol facilitates imidazole ring formation. This method requires precise stoichiometric control to minimize di-substitution byproducts. Subsequent N-methylation introduces the 1-methyl group, though this step often suffers from regiochemical challenges when multiple nitrogen sites are available [5]. Yield optimization in these traditional routes typically ranges from 45-75%, heavily dependent on purification techniques such as column chromatography or recrystallization to remove regioisomeric impurities like the 3-methyl isomer [1] [5].

Table 1: Traditional Synthetic Routes to 1-Methyl-1H-imidazo[4,5-g]quinoxaline

Starting MaterialKey ReagentConditionsIntermediateFinal Yield
4-Fluoro-5-nitrobenzene-1,2-diamineMethylamine·HCl/NaOAcDMSO, 120°C, 4hN⁴-Methyl-5-nitrobenzene-1,2,4-triamine90%
N⁴-Methyl-5-nitrobenzene-1,2,4-triamineSnCl₂/HClEthanol, reflux, 2hTriamine reduction product85%
2-Amino-3-chloroquinoxalineChloroacetaldehydeEthanol, reflux, 8h3-Chloro-imidazo[4,5-g]quinoxaline65%

Novel One-Pot and Microwave-Assisted Synthetic Protocols

Modern innovations focus on streamlining synthesis through one-pot cascades and energy-efficient techniques. A significant advancement involves the tandem condensation-cyclization of 3-aroylquinoxalin-2-ones with methylglyoxal in dimethyl sulfoxide (DMSO) under aerobic conditions. This method leverages oxidative decarboxylation where in situ-generated azomethine ylides undergo cyclization, yielding the target compound in a single vessel with reduced purification burden [2]. Reported yields reach 82-88% with reaction times under 3 hours, representing a substantial improvement over stepwise approaches.

Microwave irradiation has dramatically accelerated key cyclization steps. In the synthesis from 6,7-dichlorophthalazine-5,8-dione, microwave-assisted displacement with methylamine (5 equiv) in ethanol at 150°C achieves complete conversion in 15 minutes, compared to 12-24 hours under conventional heating. This technique enhances regioselectivity by minimizing thermal degradation pathways and suppressing N⁷-alkylation byproducts. Reaction monitoring via LC-MS confirms >95% conversion with isolated yields consistently above 80% [1] [4].

Table 2: One-Pot vs. Microwave-Assisted Synthesis

MethodReagentsConditionsTimeYieldAdvantages
One-Pot Oxidative Cyclization3-Aroylquinoxalinone + MethylglyoxalDMSO, 120°C, O₂ atmosphere2.5 h88%No isolation of intermediates
Microwave CyclizationDichlorophthalazinedione + CH₃NH₂EtOH, 150°C, 300W irradiation0.25 h83%Energy efficiency, scalability

Regioselective N-Methylation Strategies at the Imidazole Ring

Achieving exclusive N¹-methylation in imidazo[4,5-g]quinoxaline systems presents significant challenges due to the presence of multiple basic nitrogen atoms (N¹, N⁴, N⁷). Classical alkylation with methyl iodide in DMF at room temperature typically yields a mixture of N¹ (65%), N⁷ (25%), and bis-methylated (10%) products, requiring tedious chromatographic separation [3] [6].

Two advanced strategies overcome this limitation:

  • Protective Group Tactics: Temporary protection of the quinoxaline N⁴ with a tert-butoxycarbonyl (Boc) group before imidazole nitrogen alkylation. After regioselective methylation at N¹ using CH₃I/K₂CO₃ in acetone, acidic deprotection (TFA/DCM) restores the N⁴-H functionality. This sequence achieves >95% N¹-selectivity but adds three steps [8].
  • Phase-Transfer Catalysis (PTC): Employing benzyltriethylammonium chloride with 50% NaOH solution and methyl bromide in toluene at 0-5°C. The hydrophobic environment favors alkylation at the less solvated (more nucleophilic) imidazole N¹ nitrogen, yielding the monomethylated product with 90% regioselectivity and <5% N⁷ isomer formation [6].

Density functional theory (DFT) calculations rationalize these results, showing a 1.7 kcal/mol energy preference for N¹-methylation transition states due to reduced steric hindrance compared to N⁷-attack pathways [3].

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

Sustainable synthesis of 1-methyl-1H-imidazo[4,5-g]quinoxaline emphasizes solvent minimization and catalyst recyclability. A solvent-free mechanochemical approach involves grinding 5,6-diaminoquinoxaline with paraformaldehyde and acetic acid catalyst using a ball mill. This method achieves quantitative conversion within 30 minutes at room temperature, eliminating volatile organic solvent use. The crude product purity exceeds 98% after simple washing, demonstrating exceptional atom economy (92.5%) [4] [7].

For condensation steps, heterogeneous catalysts offer significant advantages:

  • Zeolite-supported iodine (5 mol%) catalyzes the cyclodehydration of N-(quinoxalin-6-yl)acetamides in ethanol-water (4:1) at 70°C, providing yields of 85-90% with five recyclability cycles without significant activity loss [4].
  • Montmorillonite K10 clay promotes one-pot imidazole ring formation from 4,5-diaminobenzoquinone and aminoacetaldehyde dimethyl acetal under microwave irradiation (100W, 10 min), followed by acid-catalyzed deprotection/methylation. This approach reduces energy consumption by 75% compared to conventional reflux methods [7].

Life cycle assessment studies confirm these protocols reduce the E-factor (kg waste/kg product) from 32 (traditional route) to 4.2, primarily through solvent reduction and catalyst recovery [9].

Synthesis of Isotopically Labeled Analogs for Metabolic Studies

Isotopically labeled 1-methyl-1H-imidazo[4,5-g]quinoxaline derivatives are indispensable tools for tracking in vivo distribution, metabolite identification, and quantifying DNA adduct formation. ¹³C/¹⁵N-Dual-labeled analogs are synthesized via two primary routes:

  • Methyl Labeling: Using [¹³C]-methylamine hydrochloride ([¹³CH₃]NH₂·HCl) in the classical condensation with 4-fluoro-5-nitrobenzene-1,2-diamine. This approach affords [1-¹³CH₃]-imidazo[4,5-g]quinoxaline with 99% isotopic enrichment and >98% chemical purity after HPLC purification. The synthesis requires careful exclusion of atmospheric moisture to prevent isotopic dilution [8].
  • Core Labeling: Starting from [U-¹³C₆]-aniline or [¹⁵N₂]-o-phenylenediamine, cyclocondensation with [¹³C]-chloroacetaldehyde generates uniformly labeled cores. This method produces compounds with specific activities >50 Ci/mmol, suitable for ultrasensitive accelerator mass spectrometry detection in pharmacokinetic studies [8].

Tritiated analogs (³H-labeled) are prepared via catalytic dehalogenation using Pd/C (10%) and tritium gas (³H₂). For instance, 6-bromo-1-methyl-1H-imidazo[4,5-g]quinoxaline dissolved in ethyl acetate undergoes hydrogenolysis at 25°C for 4 hours, yielding [6-³H]-1-methyl-1H-imidazo[4,5-g]quinoxaline with radiochemical purity >99% (confirmed by radio-HPLC). These synthetic routes enable pivotal studies on metabolic activation pathways and biomolecular interaction mechanisms without structural perturbation [8].

Table 3: Isotopically Labeled Derivatives and Applications

IsotopologueSynthetic RouteIsotopic PurityApplication
[1-¹³CH₃]-imidazo[4,5-g]quinoxaline[¹³C]Methylamine displacement/cyclization99 atom % ¹³CMetabolic stability assays
[U-¹³C₆/¹⁵N₄]-imidazo[4,5-g]quinoxalineLabeled o-phenylenediamine + [¹³C]chloroacetaldehyde98 atom % ¹³C/¹⁵NWhole-body autoradiography
[6-³H]-1-methyl-1H-imidazo[4,5-g]quinoxalineCatalytic dehalogenation (³H₂/PdO)99% radiochemicalDNA adduct quantification

The continuous evolution of synthetic strategies for 1-methyl-1H-imidazo[4,5-g]quinoxaline—from classical stepwise condensations to innovative one-pot, microwave-enhanced, and green protocols—reflects chemistry's increasing sophistication. These methodologies balance efficiency, selectivity, and sustainability while enabling precise molecular tool creation for biological investigation. The compound's synthetic accessibility underpins its utility as a scaffold for probing biochemical mechanisms and developing therapeutic candidates.

Properties

Product Name

1-Methyl-1H-imidazo[4,5-g]quinoxaline

IUPAC Name

3-methylimidazo[4,5-g]quinoxaline

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

InChI

InChI=1S/C10H8N4/c1-14-6-13-9-4-7-8(5-10(9)14)12-3-2-11-7/h2-6H,1H3

InChI Key

XMHFOOYSXNMWSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC3=NC=CN=C3C=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.